molecular formula C17H21NSi B15064812 (1Z)-N,1-Diphenyl-2-(trimethylsilyl)ethan-1-imine CAS No. 61820-41-5

(1Z)-N,1-Diphenyl-2-(trimethylsilyl)ethan-1-imine

Cat. No.: B15064812
CAS No.: 61820-41-5
M. Wt: 267.44 g/mol
InChI Key: BNJFOHWSVOPSQZ-UHFFFAOYSA-N
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Description

N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline is an organic compound characterized by the presence of a phenyl group, a trimethylsilyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline typically involves the reaction of aniline with a phenyl-substituted trimethylsilyl compound under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline, followed by the addition of the trimethylsilyl reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or aniline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline exerts its effects depends on its specific application. In chemical reactions, the compound can act as a nucleophile or electrophile, participating in various organic transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Phenyl-2-(trimethylsilyl)ethyl)aniline: Similar structure but lacks the ethylidene group.

    N-(1-Phenyl-2-(trimethylsilyl)ethylidene)benzylamine: Similar structure with a benzylamine moiety instead of aniline.

    N-(1-Phenyl-2-(trimethylsilyl)ethylidene)toluidine: Similar structure with a toluidine moiety.

Uniqueness

N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline is unique due to the presence of both the phenyl and trimethylsilyl groups, which confer specific reactivity and properties. The combination of these groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

61820-41-5

Molecular Formula

C17H21NSi

Molecular Weight

267.44 g/mol

IUPAC Name

N,1-diphenyl-2-trimethylsilylethanimine

InChI

InChI=1S/C17H21NSi/c1-19(2,3)14-17(15-10-6-4-7-11-15)18-16-12-8-5-9-13-16/h4-13H,14H2,1-3H3

InChI Key

BNJFOHWSVOPSQZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC(=NC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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